molecular formula C10H7ClN2O2 B1365528 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride CAS No. 222541-76-6

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Cat. No. B1365528
M. Wt: 222.63 g/mol
InChI Key: SMBDBBBBXFXBSK-UHFFFAOYSA-N
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Description

“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl Chloride” is a chemical compound with the CAS Number: 222541-76-61. It has a molecular weight of 222.631. The IUPAC name for this compound is 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride1.



Synthesis Analysis

Unfortunately, the specific synthesis process for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is not available in the search results. However, oxadiazoles are generally synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold2.



Molecular Structure Analysis

The InChI code for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is 1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H31. This code provides a standard way to encode the compound’s molecular structure and formula.



Chemical Reactions Analysis

The specific chemical reactions involving “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” are not available in the search results.



Physical And Chemical Properties Analysis

“4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” is a solid at room temperature1. It should be stored in a refrigerator1. The purity of the compound is 95%1.


Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant anticancer activities. A study conducted by Ravinaik et al. (2021) demonstrated that these compounds were effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher anticancer activities than etoposide, a reference drug, in some cases.

Antibacterial Properties

Compounds synthesized from 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been evaluated for their antibacterial activities. Singh (2012) found that these compounds exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria.

Chemical Synthesis and Structural Studies

The compound has been involved in various chemical syntheses and structural analysis studies. For instance, Yu et al. (2003) and Yu et al. (2005) have conducted stereoselective syntheses involving this compound, providing insights into its potential for creating structurally unique molecules.

Corrosion Inhibition

The derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their corrosion inhibition properties. Ammal et al. (2018) demonstrated that these compounds effectively inhibit corrosion in mild steel, indicating potential applications in material science and engineering.

Mesogenic Properties

Research has also been conducted to explore the mesogenic properties of these compounds. Prajapati & Modi (2010) synthesized rod-shaped derivatives and analyzed their behavior as liquid crystals, which could have implications in the field of materials science.

Diverse Synthetic Applications

The versatility of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride in chemical synthesis is highlighted by studies involving its use in the creation of various heterocyclic compounds. For example, Obushak et al. (2008) synthesized 1,2,4- and 1,3,4-oxadiazoles from related carbonyl chlorides.

Future Directions

The future directions for “4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride” are not available in the search results.


Please note that this information is based on the available search results and may not be comprehensive or up-to-date.


properties

IUPAC Name

4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBDBBBBXFXBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428185
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

CAS RN

222541-76-6
Record name 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

46 ml of thionyl chloride and 1 ml of DMF are added to a solution of 10.0 g of 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid in 150 ml of toluene. The solution is heated under reflux for 5 hours. The solvent is removed, giving 4-(5-methyl-1,2,4-oxadiazol-3-yl)-benzoyl chloride, EI 222. Subsequent reaction with 9.3 g of 1-tert-butoxycarbonylpiperazine in 150 ml of dichloromethane and 48 ml of triethylamine gives, after customary work-up, tert-butyl 4-[4-(5-methyl-[1,2,4]oxadiazol-3-yl)benzoyl]piperazine-1-carboxylate, FAB 373.
Quantity
46 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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